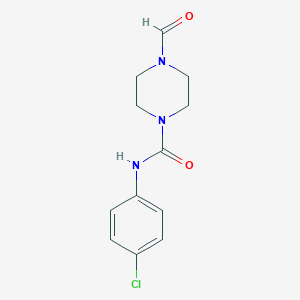

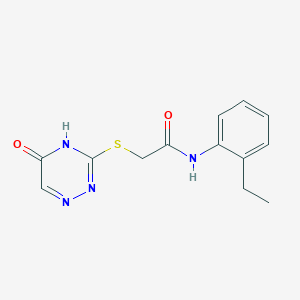

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide involves several steps. While specific methods may vary, a common approach includes the reaction of 4-chloroaniline with formic acid to form the formylated aniline . Subsequently, the formylated aniline reacts with piperazine to yield the target compound. Detailed synthetic pathways and conditions are documented in relevant literature .

Aplicaciones Científicas De Investigación

Catalyst Development in Organic Synthesis

Research has highlighted the potential of piperazine derivatives as catalysts in organic synthesis. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts achieved high isolated yields (up to 99%) and enantioselectivities (up to 97%) for a broad range of substrates. The presence of the arene sulfonyl group on N4 was crucial for achieving high enantioselectivity, demonstrating the significance of substituent modification on piperazine derivatives for catalytic performance (Wang et al., 2006).

Development of Antileukemic Agents

In the realm of medicinal chemistry, N-methylpiperazine derivatives have been synthesized for potential therapeutic applications. One study focused on the synthesis of carboxylic acid amides containing an N-methylpiperazine fragment, leading to the development of key intermediates in the synthesis of the antileukemic agent imatinib. This research demonstrates the utility of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide derivatives in synthesizing compounds with significant pharmacological activity (Koroleva et al., 2011).

Synthesis of Novel Organic Compounds

Another application includes the synthesis of new organic compounds for potential use in various fields. For example, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides facilitated the synthesis of densely substituted 2-aminopyridines. The formyl group played a key role as a superior traceless activating group, highlighting the versatility of N-formylpiperazine derivatives in organic synthesis (Weng et al., 2018).

Exploration of Androgen Receptor Antagonists

In pharmacological research, N-arylpiperazine-1-carboxamide derivatives have been identified as a novel series of nonsteroidal androgen receptor (AR) antagonists. These compounds demonstrated potent AR antagonist activities and in vivo antiandrogenic properties, showcasing the potential of this compound derivatives in the development of treatments for conditions such as prostate cancer (Kinoyama et al., 2005).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPQJYCDBENPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736838.png)

![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)

![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)

![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)

![N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2736855.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)